molecular formula C24H20ClN3O5S B3745289 4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione CAS No. 5723-64-8

4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B3745289
CAS No.: 5723-64-8
M. Wt: 498.0 g/mol
InChI Key: HXBCHVDBJNYMJG-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features multiple functional groups, including chlorophenyl, nitrophenyl, and thia-diazatricyclo moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core tricyclic structure through a series of cyclization reactions. Key reagents used in these steps include methyl chloroformate, o-aminobenzyl alcohols, and triethylamine as a base in toluene at room temperature . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of renewable starting materials and environmentally benign solvents, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of new substituents, further diversifying the compound’s chemical properties .

Scientific Research Applications

4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione is unique due to its specific combination of functional groups and tricyclic structure. This uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

IUPAC Name

4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O5S/c1-24(2)11-18-19(13-33-24)34-22-20(18)21(29)27(16-9-5-15(25)6-10-16)23(30)26(22)12-14-3-7-17(8-4-14)28(31)32/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBCHVDBJNYMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362910
Record name AC1LRC9E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5723-64-8
Record name AC1LRC9E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
Reactant of Route 4
Reactant of Route 4
4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
Reactant of Route 5
Reactant of Route 5
4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
Reactant of Route 6
4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

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